molecular formula C16H17N3O B243256 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline

Cat. No. B243256
M. Wt: 267.33 g/mol
InChI Key: AIERMXHUNVFKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the class of quinoline derivatives and has been found to possess unique pharmacological properties that make it a valuable tool for studying the function of certain neurotransmitter receptors in the brain.

Mechanism of Action

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline acts as a competitive antagonist at the AMPA and kainate receptors, blocking the binding of glutamate to these receptors and preventing the activation of downstream signaling pathways. This mechanism of action has been used to study the function of these receptors in a variety of experimental paradigms, including electrophysiology, imaging, and behavioral assays.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the prevention of excitotoxicity and neurodegeneration. These effects have been studied in a variety of model systems, including cultured neurons, brain slices, and in vivo animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline is its high potency and selectivity for the AMPA and kainate receptors, which allows for precise control over the modulation of these receptors in experimental settings. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline has a long half-life and can be administered systemically, making it a valuable tool for in vivo studies. However, one limitation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several areas of future research that could be pursued with 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline. One potential direction is the development of more selective and potent AMPA and kainate receptor antagonists, which could provide even greater control over the modulation of these receptors. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline could be used to study the role of these receptors in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and depression. Finally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline could be used to study the function of other types of glutamate receptors, such as the NMDA receptor, which plays a critical role in learning and memory.

Synthesis Methods

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline can be synthesized through a multi-step process that involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2,6-dimethoxy-3,5-dimethylbenzaldehyde, followed by cyclization and reduction reactions. The resulting product is purified through column chromatography to obtain pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-2-methylquinoline has been used extensively in scientific research to study the function of certain types of glutamate receptors, specifically the AMPA and kainate receptors. These receptors play a critical role in mediating fast excitatory neurotransmission in the brain and are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.

properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methoxy-2-methylquinoline

InChI

InChI=1S/C16H17N3O/c1-10-8-16(19-12(3)7-11(2)18-19)14-9-13(20-4)5-6-15(14)17-10/h5-9H,1-4H3

InChI Key

AIERMXHUNVFKSH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC(=NC3=C2C=C(C=C3)OC)C)C

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)N3C(=CC(=N3)C)C

Origin of Product

United States

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